molecular formula C31H38N4O5 B14521060 Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide CAS No. 63134-31-6

Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide

Cat. No.: B14521060
CAS No.: 63134-31-6
M. Wt: 546.7 g/mol
InChI Key: XUIOFXBSILOFII-UHFFFAOYSA-N
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Description

Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide typically involves multiple steps, starting from readily available precursors. The process may include nitration, acylation, and hydrazide formation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-chlorophenyl)acetic acid
  • Phenylacetic acid
  • Bis(2,4-dichlorophenyl)acetic acid

Uniqueness

Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

63134-31-6

Molecular Formula

C31H38N4O5

Molecular Weight

546.7 g/mol

IUPAC Name

N-[4-(2-acetylhydrazinyl)phenyl]-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-5-nitrobenzamide

InChI

InChI=1S/C31H38N4O5/c1-8-30(4,5)21-10-16-28(26(18-21)31(6,7)9-2)40-27-17-15-24(35(38)39)19-25(27)29(37)32-22-11-13-23(14-12-22)34-33-20(3)36/h10-19,34H,8-9H2,1-7H3,(H,32,37)(H,33,36)

InChI Key

XUIOFXBSILOFII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)NNC(=O)C)C(C)(C)CC

Origin of Product

United States

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